molecular formula C14H14N6O B4317962 2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE

2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE

Cat. No.: B4317962
M. Wt: 282.30 g/mol
InChI Key: HRCMNIZGGDPXHD-UHFFFAOYSA-N
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Description

2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxypyridine ring, and two nitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methoxypyridine-3,5-dicarbonitrile with ammonia under specific conditions to introduce the amino group at the 2-position. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The amino group and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-4-(1-ethyl-3-methylpyrazol-4-yl)-6-methoxypyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-4-20-7-11(8(2)19-20)12-9(5-15)13(17)18-14(21-3)10(12)6-16/h7H,4H2,1-3H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCMNIZGGDPXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=C(C(=NC(=C2C#N)OC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE
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2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE
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2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE
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2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE
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2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE
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2-AMINO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE

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